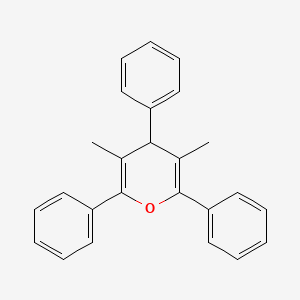
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran: is an organic compound belonging to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. This specific compound is characterized by its three phenyl groups and two methyl groups attached to the pyran ring, making it a highly substituted derivative of pyran.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the condensation of benzalacetophenone with acetophenone in the presence of a strong acid like fluoboric acid. The reaction is typically carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (70-75°C) followed by refluxing for an hour . The product is then crystallized and purified.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups into the pyran ring.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-2,4,6-triphenyl-4H-pyran involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: This compound has similar structural features but lacks the phenyl groups, making it less complex.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: This derivative has hydroxyl groups instead of phenyl groups, which significantly alters its chemical properties.
Tetrahydropyran: A simpler pyran derivative with a saturated ring, used primarily as a protecting group in organic synthesis.
Uniqueness
3,5-Dimethyl-2,4,6-triphenyl-4H-pyran is unique due to its highly substituted structure, which imparts distinct chemical and physical properties. The presence of three phenyl groups and two methyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
91404-18-1 |
|---|---|
Molekularformel |
C25H22O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3,5-dimethyl-2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C25H22O/c1-18-23(20-12-6-3-7-13-20)19(2)25(22-16-10-5-11-17-22)26-24(18)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
InChI-Schlüssel |
YBPXSEZFUAORIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C(C1C2=CC=CC=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



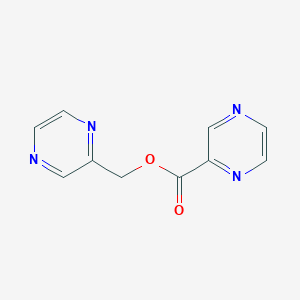
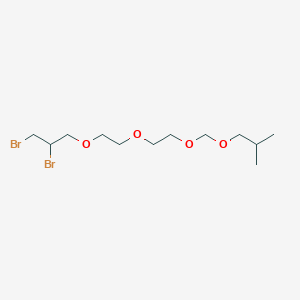
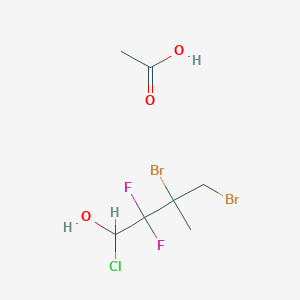
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
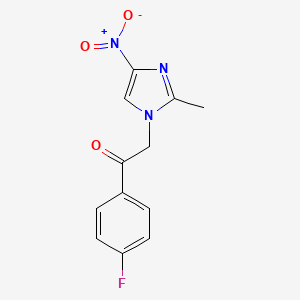
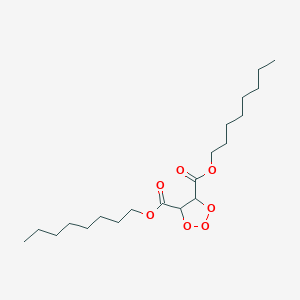
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
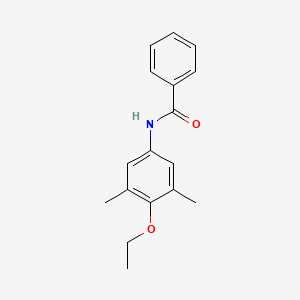

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
